molecular formula C9H20N2O2 B13166433 Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate

Cat. No.: B13166433
M. Wt: 188.27 g/mol
InChI Key: ZVOKGUXZYPGFLI-UHFFFAOYSA-N
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Description

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate (CAS 1600099-23-7) is a specialized tertiary amine ester that serves as a valuable building block in organic synthesis and pharmaceutical research . This compound features a bifunctional design that incorporates both a tert-butyl ester group and a tertiary amine moiety, offering unique stability and reactivity for further chemical functionalization . Its molecular structure, with a formula of C11H24N2O2 and a molecular weight of 216.32 g/mol, makes it particularly useful for constructing complex molecular architectures, including peptide mimetics . The tert-butyl ester group enhances solubility in organic solvents, which facilitates easier purification and handling during multi-step synthetic processes . Researchers value this compound for its controlled reactivity, which is suitable for selective alkylation or acylation reactions, and for its role in modifying the pharmacokinetic properties of candidate molecules in drug discovery programs . The compound is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

ethyl 3-[methyl-[2-(methylamino)ethyl]amino]propanoate

InChI

InChI=1S/C9H20N2O2/c1-4-13-9(12)5-7-11(3)8-6-10-2/h10H,4-8H2,1-3H3

InChI Key

ZVOKGUXZYPGFLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C)CCNC

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The principal synthetic route for this compound involves the Michael addition of 2-(methylamino)ethylamine to ethyl acrylate. This reaction is catalyzed by strong acids such as trifluoromethanesulfonic acid and conducted in anhydrous ethanol solvent under an inert nitrogen atmosphere to prevent oxidation or side reactions.

Key reaction conditions:

This method yields a high-purity product with relatively simple separation and purification steps, making it suitable for both laboratory and industrial-scale synthesis.

Industrial Scale Adaptations

Industrial production follows the same fundamental chemistry but incorporates:

  • Use of high-purity starting materials
  • Precise temperature and pressure controls for reproducibility
  • Advanced equipment for efficient mixing and heat transfer
  • Continuous monitoring of reaction parameters to optimize yield and minimize impurities

These adaptations ensure consistent product quality and scalability.

Purification Techniques

Purification typically involves:

  • Washing the reaction mixture with organic solvents to remove impurities
  • Concentration under reduced pressure to isolate the crude product
  • Recrystallization from ethanol-water mixtures or flash chromatography to achieve high purity (>98%)

These methods are effective for amino-substituted esters like this compound.

Reaction Mechanisms and Chemical Analysis

Reaction Type

The synthesis proceeds via a nucleophilic Michael addition where the nucleophilic amine attacks the electrophilic double bond of ethyl acrylate, leading to the formation of the substituted propanoate ester.

Catalytic Role

Trifluoromethanesulfonic acid acts as a strong acid catalyst, protonating the acrylate to increase electrophilicity and facilitate the nucleophilic attack by the amine.

Reaction Environment

Nitrogen atmosphere prevents oxidation of sensitive amine groups during the prolonged heating period.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Scale Industrial Scale Adaptation
Reactants Ethyl acrylate, 2-(methylamino)ethylamine Same, high-purity reagents
Catalyst Trifluoromethanesulfonic acid Same, with precise dosing control
Solvent Anhydrous ethanol Anhydrous ethanol or alternative solvents
Temperature 120–160°C Precisely controlled 120–160°C
Reaction Time 16–20 hours Optimized for throughput, may vary
Atmosphere Nitrogen protection Nitrogen or inert gas blanketing
Purification Washing, concentration, recrystallization Automated washing, distillation, chromatography
Product Purity >98% >98% with batch consistency
Yield High, typically >80% Optimized for maximum yield

Additional Research Findings

  • The compound can undergo further chemical transformations such as oxidation to amides or carboxylic acids, reduction of ester groups to alcohols, and nucleophilic substitutions, which are relevant for derivative synthesis.
  • The synthetic method is environmentally friendly and cost-effective due to inexpensive raw materials and straightforward processing.
  • The reaction parameters, such as temperature, catalyst concentration, and solvent choice, critically influence the yield and purity, with trifluoromethanesulfonic acid catalysis providing superior results compared to other acids.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol)
Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate Methyl, 2-(methylamino)ethyl on N; ethyl ester Not explicitly stated Inferred ~230–250
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate Phenyl, 1-phenylethylamino on N; keto group at C3 C₁₉H₂₁NO₃ 311.152
Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate Benzyloxycarbonyl, ethoxycarbonylmethyl on N C₁₈H₂₃NO₇ 365.38 (calculated)
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate Diethoxyethyl on N; methyl ester; methyl at C2 C₁₁H₂₃NO₄ 233.304
Ethyl 3-[[...]propanoate (Dabigatran analog) Pyridinyl, benzimidazole, hexyloxycarbonyl substituents C₁₈H₂₂N₄O₃ 366.40 (calculated)

Key Observations :

  • The target compound lacks aromatic rings, unlike analogs in , which may reduce steric hindrance and increase solubility in nonpolar solvents.
  • Substituents like benzyloxycarbonyl () or hexyloxycarbonyl () enhance lipophilicity, whereas the target compound’s methylaminoethyl group balances hydrophilicity and lipophilicity.

Physicochemical Properties

Compound Name Melting Point (°C) Purity (%) Solubility (Inferred)
This compound Not reported Likely soluble in polar solvents
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate 82–84 51% yield Low (crystalline solid)
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate Not reported 98 High (ester and ether groups)
Ethyl 3-(((benzyloxy)carbonyl)...propanoate Not reported Moderate (polar substituents)

Key Observations :

  • The target compound’s lack of aromaticity may result in a lower melting point compared to ’s analog (82–84°C).
  • High purity (98%) in ’s compound suggests robust synthetic protocols, which could guide optimization for the target compound.

Key Observations :

  • Flash chromatography () and ethanol-water recrystallization () are viable purification methods for amino-substituted esters.

Biological Activity

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a propanoate backbone and a side chain featuring a methylaminoethyl group. The compound is often encountered in the form of its dihydrochloride salt, enhancing its solubility and bioavailability for various applications in pharmacology.

  • Chemical Formula : C₈H₁₈Cl₂N₂O₂
  • Molecular Weight : 207.15 g/mol

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Research indicates that derivatives of this compound may exhibit stimulant properties through modulation of dopamine and norepinephrine pathways, which are crucial in mood regulation and cognitive function.

Key Mechanisms:

  • CNS Stimulation : Potential effects on central nervous system activity, suggesting antidepressant properties.
  • Neurotransmitter Interaction : Similar compounds have shown to influence neurotransmitter uptake and release, particularly GABA and glutamate .

Antidepressant Effects

Studies suggest that this compound may possess antidepressant-like effects. This is supported by evidence indicating its ability to enhance mood-related neurotransmitter levels in animal models.

Cancer Research

The compound has been investigated for its potential applications in oncology, particularly in gastric cancer research. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₈H₁₈Cl₂N₂O₂Complex structure with stimulant propertiesAntidepressant, potential anticancer
Ethyl 3-amino-3-imino-propanoate hydrochlorideC₅H₁₀N₂O₂·HClSimpler structureLimited biological studies
Ethyl 3-(phenylamino)propanoateC₁₁H₁₅NO₂Contains a phenyl groupStudied for diverse biological activities

Case Studies and Research Findings

  • CNS Effects : A study demonstrated that derivatives similar to this compound showed significant CNS stimulation in rodent models, suggesting a pathway for developing new antidepressants.
  • Anticancer Activity : In vitro studies reported that the compound inhibited the growth of gastric cancer cells by inducing apoptosis and altering cell cycle progression. These findings highlight its potential as a therapeutic agent against specific cancer types.
  • Neurotransmitter Modulation : Research indicated that the compound could act as an inhibitor of GABA transporters, enhancing GABAergic signaling which is often dysregulated in mood disorders .

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